
2,3-Diazido-4-methylpyridine;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazido-4-methylpyridine: is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of two azido groups (-N₃) attached to the 2nd and 3rd positions of a pyridine ring, with a methyl group (-CH₃) at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diazido-4-methylpyridine typically involves the diazotization of 2,3-diamino-4-methylpyridine followed by azidation. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido groups.
Industrial Production Methods: While specific industrial production methods for 2,3-Diazido-4-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diazido-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles.
Reduction Reactions: The azido groups can be reduced to amines.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the azido groups.
Reduction Reactions: Products include 2,3-diamino-4-methylpyridine.
Cycloaddition Reactions: Products include triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 2,3-Diazido-4-methylpyridine is used as a precursor in the synthesis of various heterocyclic compounds
Biology and Medicine:
Industry: In materials science, 2,3-Diazido-4-methylpyridine can be used in the synthesis of polymers and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Diazido-4-methylpyridine primarily involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
2-Azido-4-methylpyridine: Contains one azido group and one methyl group.
3-Azido-4-methylpyridine: Contains one azido group and one methyl group.
2,3-Diazido-5-methylpyridine: Contains two azido groups and one methyl group at different positions.
Comparison: 2,3-Diazido-4-methylpyridine is unique due to the presence of two azido groups at adjacent positions on the pyridine ring This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
116100-22-2 |
|---|---|
Formule moléculaire |
C6H5N7Zn |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2,3-diazido-4-methylpyridine;zinc |
InChI |
InChI=1S/C6H5N7.Zn/c1-4-2-3-9-6(11-13-8)5(4)10-12-7;/h2-3H,1H3; |
Clé InChI |
DEBWLXWFGUJXLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)N=[N+]=[N-])N=[N+]=[N-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
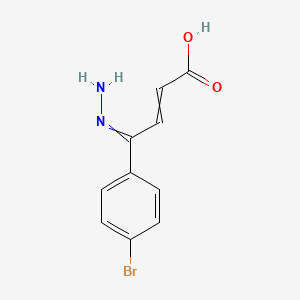
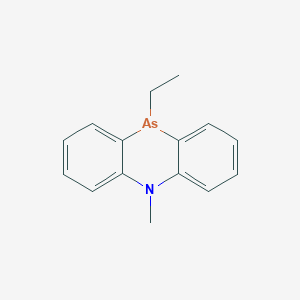
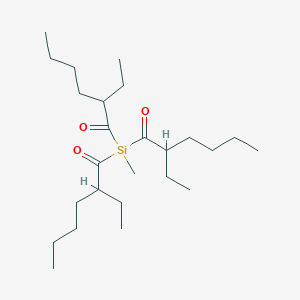
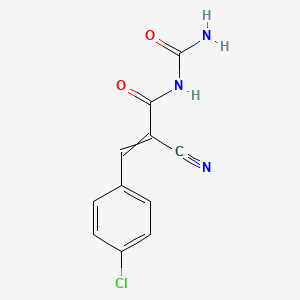
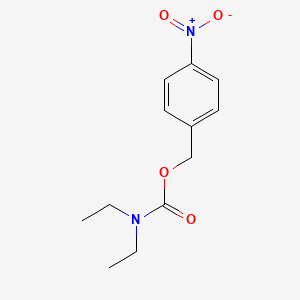
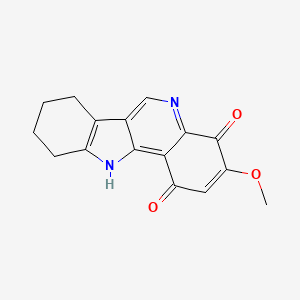


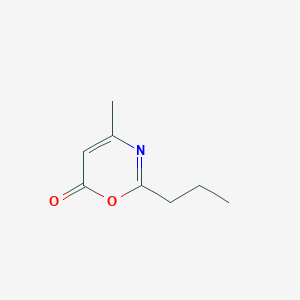
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
